N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide
Overview
Description
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide is an organic compound that features a cyclohexyl ring substituted with a hydroxy group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, cyclohexene, undergoes hydroboration-oxidation to yield 2-hydroxycyclohexanol.
N-methylation: The hydroxycyclohexanol is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the N-methyl-2-hydroxycyclohexylamine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-ketocyclohexyl-N-methyl-3-nitrobenzamide.
Reduction: N-(2-hydroxycyclohexyl)-N-methyl-3-aminobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy and amide groups may facilitate binding to proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-hydroxycyclohexyl)-N-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxycyclohexyl)-N-methyl-4-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its electronic properties and reactivity.
N-(2-hydroxycyclohexyl)-N-ethyl-3-nitrobenzamide: Similar structure but with an ethyl group instead of a methyl group, influencing its steric and electronic properties.
Uniqueness: N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of the hydroxy, methyl, and nitrobenzamide moieties allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15(12-7-2-3-8-13(12)17)14(18)10-5-4-6-11(9-10)16(19)20/h4-6,9,12-13,17H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLIEHXUJWWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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